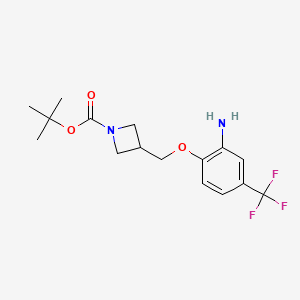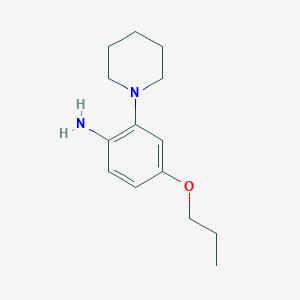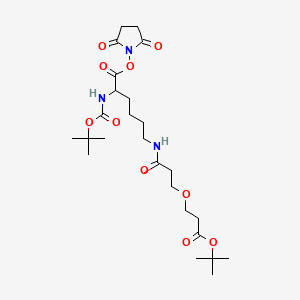
N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-NHS ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-N’-(PEG1-t-butyl ester)-L-Lysine-NHS ester is a derivative of the amino acid lysine. It features a Boc-protected α-amine and an amido-PEG1-t-butyl ester on its ε-amine. This compound is often used in bioconjugation and PEGylation processes due to its ability to react with alcohols or amides, making it a versatile tool in various scientific applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N’-(PEG1-t-butyl ester)-L-Lysine-NHS ester typically involves the following steps:
Protection of the α-amine: The α-amine of lysine is protected using a Boc (tert-butoxycarbonyl) group.
PEGylation: The ε-amine of lysine is modified with a PEG1-t-butyl ester.
Activation with NHS ester: The carboxylic acid group is activated using N-hydroxysuccinimide (NHS) ester to facilitate conjugation with other molecules.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
化学反应分析
Types of Reactions
N-Boc-N’-(PEG1-t-butyl ester)-L-Lysine-NHS ester undergoes several types of reactions:
Substitution reactions: The NHS ester group reacts with nucleophiles such as amines and alcohols.
Deprotection reactions: The Boc and t-butyl ester groups can be removed under acidic conditions to expose the reactive amine and carboxylic acid groups.
Common Reagents and Conditions
Nucleophiles: Amines and alcohols are common nucleophiles used in substitution reactions.
Acidic conditions: Trifluoroacetic acid (TFA) is commonly used for deprotection of Boc and t-butyl ester groups.
Major Products
科学研究应用
N-Boc-N’-(PEG1-t-butyl ester)-L-Lysine-NHS ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the attachment of biomolecules to surfaces or other molecules.
Medicine: Employed in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Utilized in the production of PEGylated proteins and peptides for various industrial applications
作用机制
The mechanism of action of N-Boc-N’-(PEG1-t-butyl ester)-L-Lysine-NHS ester involves:
相似化合物的比较
Similar Compounds
N-Boc-L-Lysine-NHS ester: Lacks the PEG1-t-butyl ester moiety.
N-Boc-N’-(PEG2-t-butyl ester)-L-Lysine-NHS ester: Contains a longer PEG chain.
N-Boc-N’-(PEG1-methyl ester)-L-Lysine-NHS ester: Features a different ester group.
Uniqueness
N-Boc-N’-(PEG1-t-butyl ester)-L-Lysine-NHS ester is unique due to its specific combination of protective groups and PEGylation, which provides enhanced solubility and stability, making it particularly useful in bioconjugation and drug delivery applications .
属性
分子式 |
C25H41N3O10 |
|---|---|
分子量 |
543.6 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]propanoylamino]hexanoate |
InChI |
InChI=1S/C25H41N3O10/c1-24(2,3)36-21(32)13-16-35-15-12-18(29)26-14-8-7-9-17(27-23(34)37-25(4,5)6)22(33)38-28-19(30)10-11-20(28)31/h17H,7-16H2,1-6H3,(H,26,29)(H,27,34) |
InChI 键 |
QSTBSFCKUSWTKJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CCOCCC(=O)NCCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


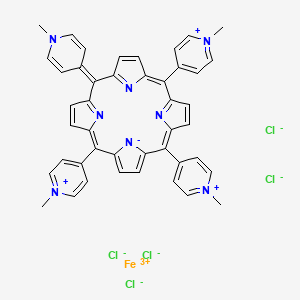
![2-[5-(Boc-amino)-2-bromo-4-pyridyl]ethanol](/img/structure/B13716997.png)
![(5S)-5-[(2R)-butan-2-yl]morpholin-3-one](/img/structure/B13717003.png)
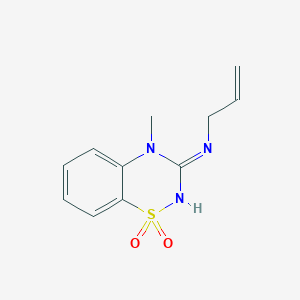

![3-{[2-(Dimethylamino)ethy]methyl]amino}-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13717020.png)
![1-[1-(2,6-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13717026.png)
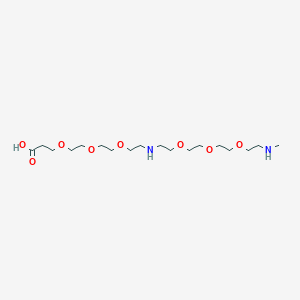

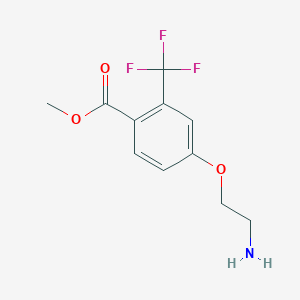
![N3-(7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-chloronicotinamide](/img/structure/B13717051.png)

